methyl 3-formyloxolane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-formyloxolane-3-carboxylate is an organic compound that belongs to the class of oxolane derivatives It is characterized by the presence of a formyl group and a carboxylate ester group attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-formyloxolane-3-carboxylate typically involves the reaction of oxolane derivatives with formylating agents and esterification processes. One common method includes the use of formic acid and methanol in the presence of a catalyst to introduce the formyl and ester groups, respectively. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalytic systems and automated processes ensures the efficient and scalable production of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-formyloxolane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products
Oxidation: 3-carboxyloxolane-3-carboxylic acid.
Reduction: 3-hydroxymethyl-oxolane-3-carboxylate.
Substitution: 3-formyloxolane-3-carboxamide.
Scientific Research Applications
Methyl 3-formyloxolane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-formyloxolane-3-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid. These reactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry and drug design.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-hydroxyoxolane-3-carboxylate
- Methyl 3-oxooxolane-3-carboxylate
- Methyl 3-aminoxolane-3-carboxylate
Uniqueness
Methyl 3-formyloxolane-3-carboxylate is unique due to the presence of both a formyl group and a carboxylate ester group on the oxolane ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
2090236-40-9 |
---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
methyl 3-formyloxolane-3-carboxylate |
InChI |
InChI=1S/C7H10O4/c1-10-6(9)7(4-8)2-3-11-5-7/h4H,2-3,5H2,1H3 |
InChI Key |
LOZYDSPJPLLKIA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCOC1)C=O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.